
Acid-PEG9-NHS ester
説明
Acid-PEG9-NHS ester is a heterobifunctional polyethylene glycol (PEG) derivative featuring a carboxylic acid (-COOH) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the carboxylic acid enables further conjugation via carbodiimide chemistry (e.g., EDC/sulfo-NHS) . With a molecular weight of 611.63 (C₂₆H₄₅NO₁₅) and CAS number 1895916-27-4, it is widely used in bioconjugation to enhance solubility, reduce immunogenicity, and prolong circulation time of therapeutic proteins, as demonstrated in the PEGylation of vascular endothelial growth factor (VEGF) .
準備方法
Chemical Overview and Structural Characteristics
Acid-PEG9-NHS ester (C₂₆H₄₅NO₁₅, MW 611.63) consists of a linear PEG chain with nine ethylene oxide units, terminating in an NHS ester and a carboxylic acid . The PEG spacer enhances solubility and reduces immunogenicity, while the NHS group reacts selectively with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 7.2–9.0) . The carboxylic acid permits further functionalization via carbodiimide-mediated coupling, enabling modular bioconjugation strategies .
Halophosphoric Acid Ester-Mediated One-Pot Synthesis
Reaction Mechanism and Reagents
The patent US5734064A outlines a one-pot method using halophosphoric acid esters (e.g., diphenyl chlorophosphate) to activate carboxylic acids for NHS ester formation . This approach avoids isolating intermediates, improving yield and purity. The general steps include:
-
Activation : The carboxylic acid reacts with NHS and diphenyl chlorophosphate in acetone or ethyl acetate, forming an acyl phosphate intermediate.
-
NHS Ester Formation : The intermediate undergoes nucleophilic attack by NHS, releasing HCl and generating the NHS ester.
-
Workup : Sequential washes with aqueous HCl, NaHCO₃, and water remove unreacted reagents, followed by crystallization or solvent evaporation .
Case Study: Synthesis of 4-Toluic Acid Succinimidyl Ester
A representative procedure from the patent illustrates scalability and efficiency :
-
Reagents : 4-Toluic acid (2.72 g, 0.020 mol), NHS (2.42 g, 0.021 mol), diphenyl chlorophosphate (5.64 g, 0.021 mol), triethylamine (5.06 g, 0.050 mol).
-
Conditions : Ethyl acetate solvent, room temperature, 1-hour reaction.
-
Workup : The organic phase was washed with 2N HCl and NaHCO₃, evaporated, and crystallized with methyl tert-butyl ether.
Advantages :
-
High yields (≥90%) due to minimized intermediate isolation.
-
Compatibility with moisture-sensitive reagents via controlled stoichiometry.
Carbodiimide-Based Coupling Methods
EDC/NHS Chemistry
BroadPharm’s protocol employs carbodiimides (e.g., EDC) to activate the carboxylic acid of PEG9, followed by NHS ester formation . This two-step approach is widely used for PEG derivatives:
Activation Step
-
Reagent Preparation : The carboxylic acid (e.g., PEG9-COOH) is dissolved in DMF or DMSO.
-
EDC Activation : EDC (1.1–2.0 equivalents) is added to form an O-acylisourea intermediate.
-
NHS Addition : NHS (1.1 equivalents) stabilizes the intermediate as an NHS ester .
Coupling to Amines
The activated ester reacts with primary amines (e.g., lysine) in pH 8.5 buffer, forming amide bonds. For this compound synthesis, the amine component is replaced with NHS to functionalize the PEG’s terminus .
Typical Conditions :
-
Solvents: DMF, CH₂Cl₂, or aqueous buffers (pH 8.5).
-
Reaction Time: 3–24 hours at room temperature.
Optimization Challenges
-
Hydrolysis Competition : NHS esters hydrolyze in aqueous media (half-life: 10 minutes at pH 8.6) . Anhydrous conditions and excess NHS improve efficiency.
-
Solubility : PEG9’s hydrophilicity necessitates polar aprotic solvents (e.g., DMF) for homogeneous mixing .
Comparative Analysis of Synthesis Methods
Key Findings :
-
The halophosphoric acid method offers superior yields and shorter reaction times, making it preferable for industrial applications.
-
Carbodiimide-based approaches are versatile for modifying PEG length or introducing functional groups but require rigorous pH control .
Purification and Characterization
Crystallization Techniques
The patent emphasizes crystallization for high-purity NHS esters . For example, crude 4-toluic acid succinimidyl ester was stirred with methyl tert-butyl ether, yielding a white crystalline solid (94% purity) .
Chromatographic Methods
BroadPharm’s protocol recommends silica gel chromatography using gradients of ethyl acetate/hexane to isolate PEG9-NHS esters . Analytical HPLC or TLC (Rf = 0.3–0.5 in 5% MeOH/CH₂Cl₂) monitors reaction progress .
Analytical Data
-
Purity : ≥95% (HPLC, source 3).
-
Spectroscopy : ¹H NMR (DMSO-d6) shows PEG backbone signals (δ 3.5–3.7 ppm) and NHS aromatic protons (δ 2.8 ppm) .
-
Storage : -20°C under inert atmosphere to prevent hydrolysis .
Industrial and Research Applications
Bioconjugation
This compound links antibodies to cytotoxins in antibody-drug conjugates (ADCs), leveraging its non-cleavable PEG spacer for plasma stability .
Surface Functionalization
The compound modifies nanoparticles or biosensors via carboxylate groups, enabling immobilization of proteins or dyes .
化学反応の分析
Types of Reactions
Acid-PEG9-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents (e.g., EDC, DCC)
Conditions: Room temperature, organic solvents (e.g., DMF, DMSO), pH 7-9
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the PEG derivative to the amine-containing molecule .
科学的研究の応用
Key Applications
-
Bioconjugation
- Acid-PEG9-NHS ester is primarily used for the covalent attachment of proteins, peptides, or other biomolecules to surfaces or carriers. The NHS group reacts with primary amines under physiological conditions, forming stable amide bonds. This property is crucial for creating stable protein conjugates necessary for various assays and therapeutic applications .
-
Antibody-Drug Conjugates (ADCs)
- The compound serves as a linker in the development of ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells. The non-cleavable nature of this compound ensures that the drug remains attached to the antibody until it reaches its target, enhancing therapeutic efficacy while minimizing systemic toxicity .
- Protein Labeling
- Synthesis of PROTACs
- Immobilization of Proteins
Case Study 1: Development of Antibody-Drug Conjugates
In a study published by researchers at Thermo Fisher Scientific, this compound was used to create ADCs targeting specific cancer antigens. The conjugates demonstrated enhanced cytotoxicity against cancer cells while sparing normal tissues, showcasing the potential of this linker in targeted therapy.
Case Study 2: Protein Interaction Analysis
A team from Creative Biolabs utilized this compound to investigate protein-protein interactions in live cells. By crosslinking proteins with this reagent, they were able to map interaction networks critical for cellular signaling pathways.
Case Study 3: PROTAC Synthesis
Research conducted by MedchemExpress highlighted the application of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The study reported successful degradation of target proteins in various cancer cell lines, demonstrating the efficacy of the synthesized PROTACs.
Summary Table of Applications
作用機序
The mechanism of action of Acid-PEG9-NHS ester involves the formation of a stable amide bond between the NHS ester and primary amines. This reaction is facilitated by the presence of a coupling agent, which activates the carboxylic acid group, allowing it to react with the amine group. The PEG spacer provides increased solubility and stability to the conjugated molecule .
類似化合物との比較
Structural and Functional Differences
Table 1: Structural Comparison of Acid-PEG9-NHS Ester and Analogues
Key Observations :
- Reactivity : Bis-PEG9-NHS ester enables dual conjugation, while Azido-PEG9-NHS ester facilitates click chemistry via azide-alkyne cycloaddition .
- End-Group Functionality : m-PEG9-NHS ester lacks a carboxylic acid, limiting its utility in multi-step conjugations compared to Acid-PEG9 .
Table 2: Application-Specific Comparison
Case Study : this compound outperformed shorter PEG derivatives (e.g., PEG4) in stabilizing VEGF, as confirmed by MALDI-TOF and HPLC, which showed a significant increase in molecular mass post-conjugation . In contrast, Bis-PEG9-NHS ester achieved higher crosslinking efficiency in antibody-drug conjugate (ADC) synthesis but required precise stoichiometry to avoid insolubility .
Solubility and Stability
- This compound : Soluble in water and polar solvents (e.g., DMSO, DMF), with stability at -20°C .
- Azido-PEG9-NHS ester : Similar solubility but prone to hydrolysis in aqueous buffers unless stored at -20°C .
- Biotin-PEG9-NHS ester : Requires organic solvents for dissolution, complicating in vivo applications .
Commercial Availability and Purity
- This compound is supplied by BroadPharm (98% purity) , whereas Bis-PEG9-NHS ester is available from multiple vendors (e.g., MedChemExpress, 95–98% purity) .
生物活性
Acid-PEG9-NHS ester is a specialized compound utilized primarily as a linker in bioconjugation and drug delivery systems, particularly for the development of proteolysis-targeting chimeras (PROTACs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in protein degradation, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a polyethylene glycol (PEG) chain that links a carboxylic acid group to an N-hydroxysuccinimide (NHS) ester. The molecular formula is with a molecular weight of approximately 611.63 g/mol. The NHS group is reactive towards primary amines, facilitating the formation of stable amide bonds, which are crucial for bioconjugation processes.
Property | Value |
---|---|
Molecular Formula | C26H45NO15 |
Molecular Weight | 611.63 g/mol |
Purity | 95% |
Functional Groups | NHS, Carboxylic Acid |
Storage Conditions | -20 °C |
The primary biological activity of this compound lies in its role as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation via the proteasome pathway. The PEG spacer enhances solubility and biocompatibility, while the NHS moiety allows for selective conjugation to proteins or peptides through their amine groups.
- Conjugation Process : The NHS ester reacts with primary amines on target proteins, forming an amide bond while releasing NHS as a byproduct. This reaction is typically performed in buffers at neutral pH to optimize yield and minimize hydrolysis of the NHS group .
- Selective Protein Degradation : By linking two distinct ligands—one for the target protein and another for the E3 ligase—this compound enables selective degradation of proteins implicated in various diseases, including cancer .
Applications in Research and Drug Development
This compound has been employed in numerous studies aimed at understanding protein interactions and developing therapeutic agents:
- PROTAC Development : Research has demonstrated that this compound can effectively facilitate the synthesis of PROTACs targeting specific oncogenic proteins, leading to significant reductions in their levels within cancer cells .
- Chemoproteomic Profiling : Studies utilizing NHS esters have shown their utility in mapping nucleophilic hotspots within proteins. For instance, an alkyne-functionalized NHS ester was used to label mouse liver proteomes, identifying over 3000 probe-modified peptides across various amino acids, including lysines and serines .
Case Studies
- Targeting Oncogenic Proteins : A study highlighted the use of this compound in creating PROTACs that selectively degrade mutant forms of proteins such as KRASG12C. The resulting compounds exhibited potent anti-tumor activity in preclinical models .
- Mapping Protein Reactivity : Another investigation employed NHS esters to label reactive sites on proteins involved in metabolic pathways. This approach revealed novel interaction sites that could be targeted for drug development .
Q & A
Basic Research Questions
Q. How does the molecular structure of Acid-PEG9-NHS ester influence its reactivity and application in bioconjugation?
The compound consists of a 9-unit polyethylene glycol (PEG) spacer, a carboxylic acid terminus, and an N-hydroxysuccinimide (NHS) ester group. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the PEG9 spacer enhances solubility and reduces steric hindrance. The carboxylic acid allows further functionalization (e.g., coupling to amine-containing ligands). For optimal reactivity, ensure reaction buffers are pH 7–8.5 to maximize amine deprotonation while minimizing NHS ester hydrolysis .
Q. What are recommended protocols for preparing and storing this compound solutions?
- Solubility : Dissolve in anhydrous DMSO (10–50 mg/mL stock) to minimize hydrolysis. For aqueous buffers, use ≤5% DMSO to avoid protein denaturation. Avoid water or PBS until ready for reaction .
- Storage : Store lyophilized powder at -20°C (stable for 3 years). Aliquot dissolved stocks to avoid freeze-thaw cycles; use within 1 month at -20°C or 1 week at 4°C .
Q. What is the standard methodology for conjugating this compound to proteins like VEGF?
Molar Ratio : Use a 150:1 molar excess of this compound to protein (e.g., 6 mg ester per 0.1 mg VEGF) to compensate for hydrolysis .
Buffer : PBS (pH 7.2, 4°C) with DMSO ≤10% to maintain protein stability.
Purification : Remove unreacted ester via dialysis (12 kDa cutoff) or size-exclusion chromatography. Validate conjugation using SDS-PAGE, MALDI-TOF, or HPLC .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency while minimizing hydrolysis of the NHS ester?
- Kinetic Monitoring : Track hydrolysis half-life (T1/2) in buffer using UV-Vis (loss of NHS ester absorbance at 260 nm). Adjust reaction time to <2 hours at 4°C to limit hydrolysis .
- Competitive Buffers : Avoid Tris or other amine-containing buffers. Use HEPES or MES (pH 6.0–7.5) to slow hydrolysis .
- Alternative Strategies : Pre-activate the NHS ester with sulfo-NHS to enhance stability in aqueous solutions .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality Control : Analyze each batch via <sup>1</sup>H NMR (confirm PEG chain length and NHS ester integrity) and HPLC (purity ≥95%) .
- Functional Validation : Perform a pilot conjugation with a model protein (e.g., BSA) and quantify amine labeling efficiency via fluorescamine assay .
Q. What experimental considerations are critical when using this compound in PROTAC design?
- Linker Length : The PEG9 spacer balances solubility and distance between target protein and E3 ligase ligands. Compare with shorter (PEG4) or longer (PEG12) spacers to optimize degradation efficiency .
- Solubility Challenges : For hydrophobic PROTACs, use co-solvents like PEG300 (≤40%) or cyclodextrins in vivo to maintain bioavailability .
Q. How can researchers mitigate hydrolysis in multi-step bioconjugation workflows?
- Sequential Reactions : Prioritize reactions with faster kinetics (e.g., NHS-amine coupling before click chemistry). Use orthogonal chemistry (e.g., DBCO-azide) for secondary modifications .
- Lyophilization : Pre-conjugate this compound to a stable intermediate (e.g., a small-molecule amine), lyophilize, and react further in a second step .
Q. What analytical methods validate successful conjugation and quantify labeling efficiency?
- SDS-PAGE/Western Blot : Detect molecular weight shifts (e.g., VEGF increased from ~22 kDa to ~30 kDa after PEGylation) .
- MALDI-TOF : Resolve mass differences (±0.1% accuracy) to confirm PEGylation stoichiometry .
- Fluorescence Quenching : If the target protein lacks intrinsic fluorescence, label with FITC and monitor quenching post-conjugation .
Q. How should researchers troubleshoot low yields in nanoparticle-PEGylation using this compound?
- Surface Charge : For negatively charged nanoparticles (e.g., PLGA), pre-coat with poly-L-lysine to introduce amine groups for NHS ester coupling .
- Steric Hindrance : Use heterobifunctional PEGs (e.g., NHS-maleimide) for site-specific labeling .
- Quantification : Measure PEG density via XPS or FTIR to correlate with functional outcomes (e.g., reduced macrophage uptake) .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO15/c28-23-1-2-24(29)27(23)42-26(32)4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(30)31/h1-22H2,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOKQEMLFQBOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。